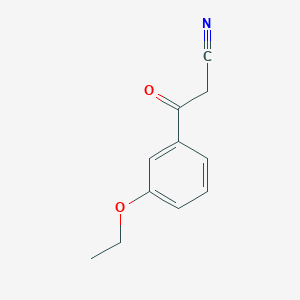
3-(3-Ethoxyphenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxyphenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoylacetonitrile, where an ethoxy group is substituted at the meta position of the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Ethoxyphenyl)-3-oxopropanenitrile can be synthesized through several methods. One common approach involves the reaction of m-ethoxybenzoyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the condensation of m-ethoxybenzaldehyde with malononitrile in the presence of a base like piperidine. This reaction proceeds via a Knoevenagel condensation mechanism, followed by cyclization and dehydration to yield m-ethoxybenzoylacetonitrile.
Industrial Production Methods
Industrial production of m-ethoxybenzoylacetonitrile often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-3-oxopropanenitrile undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: m-Ethoxybenzoic acid or m-ethoxyacetophenone.
Reduction: m-Ethoxybenzyl alcohol or m-ethoxybenzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Ethoxyphenyl)-3-oxopropanenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Research explores its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of m-ethoxybenzoylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
m-Methoxybenzoylacetonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
p-Ethoxybenzoylacetonitrile: Ethoxy group positioned at the para position.
m-Ethoxybenzaldehyde: Lacks the acetonitrile group, only has the ethoxybenzene structure.
Uniqueness
3-(3-Ethoxyphenyl)-3-oxopropanenitrile is unique due to the presence of both the ethoxy group and the acetonitrile moiety, which confer distinct reactivity and properties. This combination allows for versatile chemical transformations and applications in various fields.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H11NO2/c1-2-14-10-5-3-4-9(8-10)11(13)6-7-12/h3-5,8H,2,6H2,1H3 |
InChI Key |
GGJBZEJYEMKQJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















